Brucine

描述

准备方法

化学反应分析

布鲁辛会发生几种类型的化学反应,包括:

氧化: 布鲁辛可以用铬酸氧化,这在历史上将它与士的宁区分开来.

还原: 布鲁辛可以被还原形成各种衍生物。

取代: 布鲁辛可以发生取代反应,特别是在其甲氧基上。

这些反应中常用的试剂包括用于氧化的铬酸和用于还原反应的各种还原剂。从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

Antitumor Activity

Brucine demonstrates potent antitumor properties across various cancer cell lines. Key findings include:

- Cervical Cancer : this compound promotes apoptosis in cervical cancer cells (ME-180) by down-regulating the PI3K/AKT/mTOR signaling pathway, thereby inhibiting inflammation and cell proliferation .

- Breast Cancer : In studies involving MDA-MB-231 and Hs578-T cell lines, this compound inhibited migration and invasion in a dose-dependent manner, showcasing its potential as a therapeutic agent against bone metastasis .

- Glioma Cells : this compound reduced the survival rate of glioma cells (U251) by modulating apoptosis-related proteins such as Bcl-2 and Bax .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are well-documented. It selectively inhibits immune responses and has been shown to reduce TNF-α-induced proliferation in rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) through the activation of the JNK signaling pathway .

Analgesic Properties

This compound exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanisms involve modulation of pain pathways, although specific clinical applications remain under investigation.

Pharmacological Formulations

Recent advancements in drug delivery systems have enhanced this compound's therapeutic efficacy while mitigating its toxicity:

- Immuno-nanoparticles : These formulations have shown promise in reducing adverse effects and improving targeted delivery in cancer treatments .

- Solid Lipid Nanoparticles : These formulations not only enhance bioavailability but also reduce systemic toxicity associated with this compound administration .

Case Studies and Research Findings

The following table summarizes key studies that highlight the applications of this compound:

作用机制

布鲁辛与甘氨酸受体拮抗,类似于士的宁 . 通过与这些受体结合,布鲁辛抑制甘氨酸的作用,导致抑制性神经元瘫痪 . 这种机制导致其中枢兴奋作用及其潜在毒性。

相似化合物的比较

布鲁辛与士的宁密切相关,两者都是从马钱子树中提取的生物碱 . 虽然这两种化合物具有相似的结构和作用机制,但布鲁辛的毒性低于士的宁 . 其他类似化合物包括:

士的宁: 比布鲁辛毒性更大,历史上曾用作杀虫剂。

布鲁辛 A-M: 具有类似于布鲁辛的药理特性的苦木素类物质.

布鲁辛的独特之处在于其与士的宁相比的毒性相对较低,以及其在科学研究和工业中的多种应用。

属性

CAS 编号 |

357-57-3 |

|---|---|

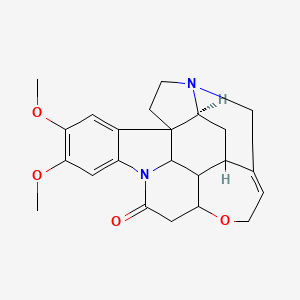

分子式 |

C23H26N2O4 |

分子量 |

394.5 g/mol |

IUPAC 名称 |

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |

InChI 键 |

RRKTZKIUPZVBMF-PLNGPGDESA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

手性 SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

外观 |

Solid powder |

沸点 |

470 °C |

颜色/形态 |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

熔点 |

352 °F (NTP, 1992) 178 °C |

Key on ui other cas no. |

357-57-3 |

物理描述 |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

63428-84-2 |

保质期 |

Stable /during transport/. |

溶解度 |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of brucine?

A1: this compound has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol.

Q2: What is known about the material compatibility and stability of this compound?

A2: this compound readily forms co-crystals with various molecules, particularly those that have difficulty crystallizing independently, like carbohydrates. [] This property makes it a valuable tool in crystallography and structural studies. [] Additionally, research has explored the development of this compound-loaded liposomes, demonstrating its compatibility with lipid-based drug delivery systems. [, ]

Q3: Are there any known catalytic properties and applications of this compound?

A3: While this compound itself hasn't been widely explored as a catalyst, its derivatives, particularly this compound N-oxide, have shown promising catalytic activity in organic synthesis. For example, this compound N-oxide has been successfully employed as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction. []

Q4: How does this compound interact with biological systems and what are its downstream effects?

A4: this compound exhibits diverse biological effects, primarily attributed to its interactions with various molecular targets. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including liver cancer cells, [, , ] colon cancer cells, [] and multiple myeloma cells. [, ] This apoptotic effect is mediated through multiple pathways, including the Bcl-2 and Ca2+ involved mitochondrial pathway, [] the JNK signaling pathway, [] and the death-receptor pathway. []

Q5: How does this compound affect the inflammatory response?

A5: this compound demonstrates anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. [, ] Additionally, it has shown efficacy in reducing inflammatory markers in models of allergic rhinitis. []

Q6: Does this compound interact with specific receptors or enzymes?

A6: this compound exhibits subtype-selective positive cooperative interactions with acetylcholine at muscarinic receptors. [] Specifically, this compound enhances the affinity of acetylcholine for M1 receptors, N-chloromethyl this compound for M2 and M3 receptors, and this compound N-oxide for M4 receptors. [] Furthermore, this compound inhibits H+/K+-ATPase, contributing to its anti-ulcer potential. []

Q7: How does modifying the structure of this compound affect its activity?

A7: Structural modifications to this compound significantly impact its activity and selectivity. Studies have explored various this compound derivatives, such as this compound N-oxide and N-chloromethyl this compound, which exhibit distinct pharmacological profiles compared to the parent compound. [, ] These modifications can alter their interactions with specific molecular targets, leading to differences in potency, selectivity, and toxicity.

Q8: What is known about the pharmacokinetics of this compound?

A8: this compound exhibits dose-dependent pharmacokinetics, and its absorption, distribution, metabolism, and excretion (ADME) can be influenced by factors like route of administration and formulation. [, , ] Studies have explored the use of liposomes and other drug delivery systems to improve its bioavailability and target specific tissues. [, , ]

Q9: How is this compound metabolized in the body?

A9: Research using human liver microsomes has identified CYP3A4 as the major enzyme involved in this compound metabolism. [] This enzyme converts this compound into two major metabolites, both tentatively identified as mono-oxygenated metabolites. [] A minor demethylated metabolite has also been observed. []

Q10: What are the known toxicological effects of this compound?

A10: this compound is known for its toxicity, potentially causing violent convulsions and even death. [] Its narrow therapeutic window necessitates careful dose control and monitoring. [] Research suggests that certain traditional processing methods, like those using milk and saltwater, can reduce the levels of this compound in plant material. []

Q11: What strategies have been investigated to improve the delivery of this compound to specific targets?

A11: Several studies have focused on developing novel drug delivery systems for this compound, including liposomes, nanoparticles, and hydrogel patches. [, , , , ] These approaches aim to improve its solubility, stability, bioavailability, and target specificity while minimizing toxicity. For instance, stealth liposomes modified with NGR peptides showed enhanced antitumor efficacy and reduced toxicity compared to conventional liposomes or free this compound. []

Q12: What analytical methods are commonly used to characterize and quantify this compound?

A12: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Ultraviolet spectrophotometry is another method used for quantifying this compound. [] These methods allow for accurate and sensitive determination of this compound concentrations in various matrices, such as biological samples, pharmaceutical formulations, and plant material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。